molecular formula C8H7NO5 B122804 5-Methoxy-2-nitrobenzoic acid CAS No. 1882-69-5

5-Methoxy-2-nitrobenzoic acid

Cat. No.: B122804
CAS No.: 1882-69-5
M. Wt: 197.14 g/mol
InChI Key: URADKXVAIGMTEG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methoxy-2-nitrobenzoic acid can be synthesized through the nitration of methyl benzoate followed by hydrolysis. The nitration involves the use of nitric acid or a mixture of nitric and sulfuric acids . The hydrolysis of the resulting methyl 5-methoxy-2-nitrobenzoate is carried out using sodium hydroxide in water, followed by acidification with hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale nitration and hydrolysis processes. The reaction conditions are optimized to ensure high yield and purity of the final product .

Scientific Research Applications

Comparison with Similar Compounds

Comparison: 5-Methoxy-2-nitrobenzoic acid is unique due to its methoxy and nitro substituents on the benzene ring, which confer specific chemical properties and reactivity. Compared to similar compounds, it has distinct applications in the synthesis of neuroprotective agents and substituted benzamides .

Properties

IUPAC Name

5-methoxy-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URADKXVAIGMTEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90320805
Record name 5-Methoxy-2-nitrobenzoic acid
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Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1882-69-5
Record name 5-Methoxy-2-nitrobenzoic acid
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Record name 1882-69-5
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Record name 5-Methoxy-2-nitrobenzoic acid
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Record name 5-methoxy-2-nitrobenzoic acid
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Synthesis routes and methods I

Procedure details

Sulfamic acid (15.73 g, 0.162 mol) is added to a solution of 5-methoxy-2-nitrobezaldehyde (19.6 g, 0.108 mol) in an acetone/water (1:1) mixture. Sodium chlorite (18.31 g, 80% real, 0.162 mol) is then added to the reaction mixture at a rate which maintains the reaction mixture temperature below 40° C. The resultant reaction mixture is stirred at room temperature for 24 hours and poured into water. The aqueous mixture is extracted with ethyl acetate. The organic extracts are combined, washed sequentially with 2N hydrochloric acid and brine, dried over anhydrous magnesium sulfate and concentrated in vacuo to give the title product as a yellow solid.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

The crude material from Example 44b (23.3 g) is dissolved in 110 ml ethanol and 44 ml of 4N NaOH. The mixture is stirred at rt for 18 h. After that time, the ethanol is evaporated. To the residue, water is added and the mixture is washed twice with dichloromethane. To the water phase, conc. HCl is added until pH=1 is reached. The title compound is obtained by extraction with ether. Purification follows by crystallization from ethyl acetate-hexane. mp: 131-134° C.; MS: 196 (M+−1); HPLC: tret=7.90 min (Grad 1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 5-Methoxy-2-nitrobenzoic acid in organic synthesis?

A1: this compound serves as a valuable starting material in organic synthesis, particularly in the production of pharmaceuticals and natural product derivatives. For instance, it is a key precursor in the synthesis of Betrixaban [], a factor Xa inhibitor used as an anticoagulant. Additionally, it serves as a starting point for the synthesis of Dictyoquinazol A, B, and C [], compounds found in the mushroom Dictyophora indusiata that exhibit neuroprotective properties.

Q2: Can you elaborate on the synthetic route employed to obtain Betrixaban from this compound?

A2: A facile method for synthesizing Betrixaban from this compound involves a series of steps: reduction of the nitro group, acylation, chlorination, another acylation, and finally, the formation of the amidine group []. Notably, this method successfully avoids a dechlorinated impurity and utilizes tetrahydrofuran as a recyclable solvent throughout the four steps, contributing to its suitability for large-scale production.

Q3: Are there any other notable applications of this compound in the synthesis of bioactive compounds?

A3: Beyond Betrixaban, this compound acts as the foundation for creating Dictyoquinazol A, B, and C. The total synthesis of Dictyoquinazol A from this starting material involves six steps and achieves a 36% overall yield []. Subsequently, Dictyoquinazol A can be further modified to obtain its derivatives, Dictyoquinazol B and C.

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